CAY10595

概要

準備方法

合成経路と反応条件

CAY10595の合成は、コアインドール構造の調製から始まる複数のステップを伴います。プロセスには通常、以下が含まれます。

インドールコアの形成: このステップには、適切な前駆体の環化によってインドール環を形成することが含まれます。

置換基の導入: 塩素原子とフッ素原子は、ハロゲン化反応によってインドール環に導入されます。

スピロ環化: スピロ構造の形成は、一連の環化反応によって達成されます。

最終的な修飾:

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、高収率反応、効率的な精製方法、および最終製品の純度と一貫性を確保するための厳格な品質管理措置の使用が含まれます .

化学反応の分析

反応の種類

CAY10595は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、化合物上の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な製品

これらの反応から形成される主要な生成物には、修飾された官能基を持つthis compoundのさまざまな誘導体が含まれ、これらはさらなる研究開発に使用されます .

科学的研究の応用

Inflammatory Bowel Disease (IBD)

CAY10595 has been studied for its potential benefits in treating ulcerative colitis (UC). In preclinical models, it was shown to decrease levels of prostaglandin E2 (PGE2) without affecting prostaglandin D2 (PGD2) levels, indicating a targeted approach to modulating inflammatory responses in UC .

Table 1: Effects of this compound on Inflammatory Markers in UC Models

| Treatment | PGE2 Levels | PGD2 Levels | Clinical Activity Index (CAI) |

|---|---|---|---|

| Control | High | High | Moderate |

| This compound | Low | Unchanged | Reduced |

Respiratory Conditions

Research indicates that this compound may enhance respiratory dendritic cell migration and T cell proliferation in aged mice, suggesting its utility in age-related respiratory conditions . By blocking DP2 binding, this compound helps mitigate impairments associated with increased PGD2 expression due to aging.

Case Study: Age-Related Respiratory Dysfunction

- Objective : To assess the impact of this compound on dendritic cell function in aged mice.

- Findings : Treatment with this compound significantly improved dendritic cell migration and T cell activation compared to untreated controls.

Immunological Research

This compound's role as a CRTH2 antagonist has opened avenues for research into its effects on various immune responses. Studies have shown that it can modulate gene expression related to inflammation when used in conjunction with lipopolysaccharide (LPS) stimulation .

Table 2: Gene Expression Modulation by this compound

| Condition | Gene Expression Change | Observed Effect |

|---|---|---|

| LPS Stimulation | Up-regulated | Increased inflammatory markers |

| LPS + this compound | Down-regulated | Decreased inflammation |

Potential Side Effects and Considerations

While this compound shows promise in treating various conditions, it is crucial to consider potential side effects associated with CRTH2 antagonism. Ongoing studies are necessary to fully understand the long-term implications of its use.

作用機序

CAY10595は、Tヘルパー2型細胞、好酸球、および肥満細胞に発現するGタンパク質共役受容体であるCRTH2/DP2受容体に結合することで効果を発揮します。 この受容体を拮抗することにより、this compoundはプロスタグランジンD2の走化性活性を阻害し、炎症と免疫応答を軽減します .

類似化合物との比較

類似化合物

ラマトロバン: 類似の生物学的効果を持つ別のCRTH2/DP2受容体アンタゴニスト。

OC000459: アレルギー性疾患の研究で使用される選択的なCRTH2/DP2受容体アンタゴニスト。

MK-7246: 喘息研究に適用される強力なCRTH2/DP2受容体アンタゴニスト.

独自性

CAY10595は、CRTH2/DP2受容体に対する高い効力と選択性によって独特です。 低いIC50値で好酸球の走化性を阻害する能力は、アレルギー性炎症性疾患の研究において貴重なツールとなっています .

生物活性

CAY10595 is a selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on T helper type 2 cells (CRTH2), which plays a significant role in various biological processes, particularly those related to inflammation and immune responses. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, effects on different cell types, and implications for disease treatment.

This compound selectively inhibits CRTH2, a receptor that mediates the effects of prostaglandin D2 (PGD2). PGD2 is known to influence various physiological processes, including immune response modulation and lipid metabolism. By blocking CRTH2, this compound disrupts the signaling pathways activated by PGD2, leading to several biological effects.

Key Findings

-

Inflammation Modulation :

- This compound has been shown to reduce inflammation in various models. For instance, in a study involving dextran sulfate sodium (DSS)-induced colitis in mice, treatment with this compound significantly decreased weight loss and inflammation scores while reducing myeloperoxidase (MPO) activity, indicating a protective effect against intestinal inflammation .

- Cardiovascular Protection :

- Adipocyte Function :

- Gene Expression Regulation :

Data Summary and Case Studies

The following table summarizes key studies involving this compound and its biological activities:

Implications for Disease Treatment

Given its multifaceted role in modulating inflammation and lipid metabolism, this compound presents potential therapeutic applications in several conditions:

- Inflammatory Diseases : Its ability to reduce inflammation suggests utility in treating chronic inflammatory diseases such as asthma or ulcerative colitis.

- Cardiovascular Health : The cardioprotective effects observed indicate a possible role for this compound in managing heart diseases.

- Metabolic Disorders : By influencing lipid accumulation, it may have implications for obesity and metabolic syndrome management.

特性

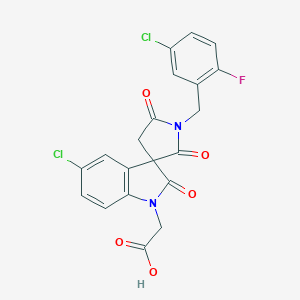

IUPAC Name |

2-[5-chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2FN2O5/c21-11-1-3-14(23)10(5-11)8-25-16(26)7-20(19(25)30)13-6-12(22)2-4-15(13)24(18(20)29)9-17(27)28/h1-6H,7-9H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKFWNVFUXXEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=C(C=CC(=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580279 | |

| Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916047-16-0 | |

| Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of CAY10595 in a mouse model of ulcerative colitis?

A1: this compound, a selective antagonist of the chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2), has been shown to improve inflammation in a mouse model of dextran sulfate sodium colitis []. This suggests that CRTH2 signaling might contribute to the inflammatory process in ulcerative colitis, and blocking this pathway with this compound could be a potential therapeutic strategy.

Q2: How does the effect of this compound compare to the effect of a DP1 antagonist in the context of ulcerative colitis?

A2: In the mouse model of dextran sulfate sodium colitis, this compound (CRTH2 antagonist) improved inflammation, while the DP1 antagonist MK0524 worsened inflammation []. This contrasting result suggests distinct roles for CRTH2 and DP1 receptors in the pathogenesis of ulcerative colitis. While CRTH2 antagonism appears to be beneficial, DP1 signaling might exert protective effects in this disease model.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。